molecular formula C12H16N2O3S B3881548 N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE CAS No. 329222-47-1

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B3881548
CAS No.: 329222-47-1
M. Wt: 268.33 g/mol
InChI Key: ARFIXEWUXLCOAL-UHFFFAOYSA-N
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Description

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene and furan rings. The thiophene ring can be synthesized through a series of reactions involving the formation of a carbamoyl group and subsequent methylation. The furan ring is then introduced through a cyclization reaction. The final step involves the coupling of the thiophene and furan rings under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE
  • N-(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)-2-(4-CHLOROPHENYL)QUINOLINE-4-CARBOXAMIDE

Uniqueness

N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific combination of a thiophene and furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFIXEWUXLCOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392119
Record name ST005450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-47-1
Record name NSC727717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST005450
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE

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